molecular formula C21H31N3O4 B2674570 N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide CAS No. 1252052-82-6

N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide

Cat. No.: B2674570
CAS No.: 1252052-82-6
M. Wt: 389.496
InChI Key: ZCRNQASKFFXRSL-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide is a complex organic compound featuring a cyanocyclohexyl group and a trimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide typically involves multi-step organic reactionsThe final step involves the formation of the amide bond under controlled conditions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include quinones, primary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes and induction of apoptosis in cancer cells . The cyanocyclohexyl group may enhance the compound’s ability to cross cellular membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-{methyl[(3,4,5-trimethoxyphenyl)methyl]amino}propanamide
  • N-(1-cyanocyclohexyl)-2-{methyl[(2,4,5-trimethoxyphenyl)methyl]amino}propanamide
  • N-(1-cyanocyclohexyl)-2-{methyl[(2,3,5-trimethoxyphenyl)methyl]amino}propanamide

Uniqueness

N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. This specific arrangement may result in enhanced binding affinity to certain molecular targets and improved pharmacokinetic properties compared to its analogs .

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[methyl-[(2,3,4-trimethoxyphenyl)methyl]amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c1-15(20(25)23-21(14-22)11-7-6-8-12-21)24(2)13-16-9-10-17(26-3)19(28-5)18(16)27-4/h9-10,15H,6-8,11-13H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRNQASKFFXRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)N(C)CC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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